4-(3,4-Dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-(3,4-Dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes a nitro group, two cyano groups, and a dimethylphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step often involves the coupling of the dimethylphenoxy group to the benzene ring under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(3,4-Dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano groups can also participate in reactions that modify the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethylphenoxy)benzonitrile
- 4-(3,5-Dimethylphenoxy)benzonitrile
- 4-(4-Chloro-3-methylphenoxy)benzonitrile
Uniqueness
4-(3,4-Dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C16H11N3O3 |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-(3,4-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H11N3O3/c1-10-3-4-14(5-11(10)2)22-16-7-13(9-18)12(8-17)6-15(16)19(20)21/h3-7H,1-2H3 |
InChI Key |
USTUQXWWWYOXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C |
Origin of Product |
United States |
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